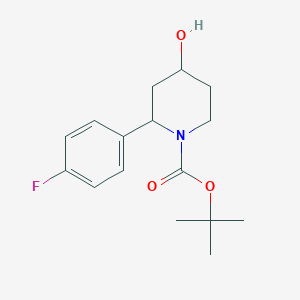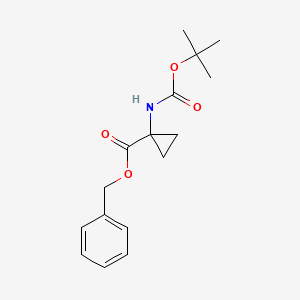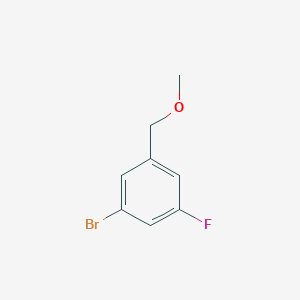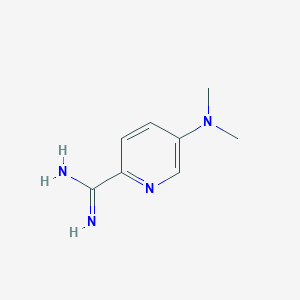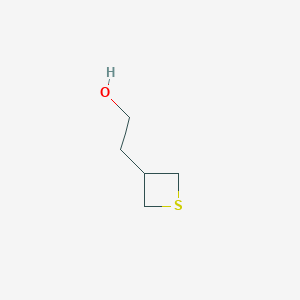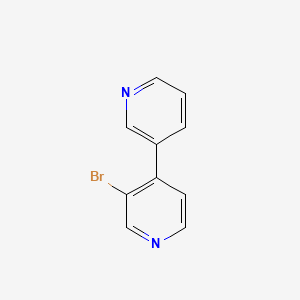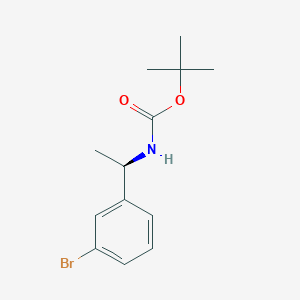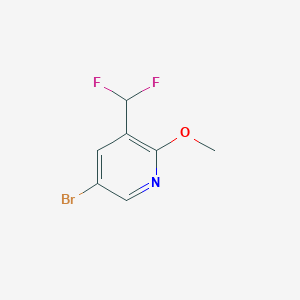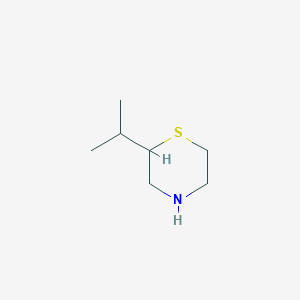
2-(Propan-2-yl)thiomorpholine
Overview
Description
“2-(Propan-2-yl)thiomorpholine” is a chemical compound with the CAS Number: 1354949-45-3 . It has a molecular weight of 145.27 and its IUPAC name is 2-isopropylthiomorpholine . It is in liquid form .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C7H15NS/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3 . The Inchi Key is PZXQCEVMESPTFU-UHFFFAOYSA-N . It contains total 24 bond(s); 9 non-H bond(s), 1 rotatable bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic) and 1 sulfide(s) .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, morpholine and thiomorpholine analogues have proven to act as bioactives against different molecular targets .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 145.27 .
Scientific Research Applications
Synthesis and Corrosion Inhibition
- Corrosion Inhibition on Carbon Steel: Gao, Liang, and Wang (2007) investigated the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, and their performance as corrosion inhibitors on carbon steel. They found these compounds to be effective anodic inhibitors, forming a protective layer on the metal surface (Gao, Liang, & Wang, 2007).
Antimicrobial and Antitubercular Agents
- Antimicrobial Activity: Kumar Marvadi, Krishna, Sriram, and Kantevari (2019) synthesized novel derivatives coupled with thiomorpholine and found two derivatives to be potent antitubercular agents with low cytotoxicity profiles (Kumar Marvadi et al., 2019).
- Novel Triazoles Synthesis: Battula, Narsimha, Nagavelli, Bollepelli, and Rao (2016) reported the synthesis of novel 1,4-disubstituted 1,2,3-triazoles using thiomorpholine derivatives, which showed significant antimicrobial activity against various bacterial strains (Battula et al., 2016).
Medicinal Chemistry and Biological Profiles
- Building Blocks in Medicinal Chemistry: Walker and Rogier (2013) emphasized the importance of thiomorpholine and its dioxide forms as building blocks in medicinal chemistry, noting that some analogues have entered human clinical trials (Walker & Rogier, 2013).
Antioxidant Activity
- QSAR Analysis for Antioxidants: Drapak et al. (2019) conducted a QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, identifying molecular structure parameters significant for antioxidant activity (Drapak et al., 2019).
Safety and Hazards
The safety information for “2-(Propan-2-yl)thiomorpholine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
Morpholine and thiomorpholine are seen as heterocyclic leitmotif showcasing versatility in their pharmacological activity . This diversity has made researchers keen and propelled them to explore these privileged scaffolds . Therefore, it can be expected that future research will continue to explore the potential applications of “2-(Propan-2-yl)thiomorpholine” and similar compounds.
Properties
IUPAC Name |
2-propan-2-ylthiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXQCEVMESPTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-45-3 | |
| Record name | 2-(propan-2-yl)thiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


